Boc-D-MeTyr(Bzl)-OH Boc-D-MeTyr(Bzl)-OH
Brand Name: Vulcanchem
CAS No.: 138774-98-8
VCID: VC21538878
InChI: InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m1/s1
SMILES: CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Molecular Formula: C22H27NO5
Molecular Weight: 385,44 g/mole

Boc-D-MeTyr(Bzl)-OH

CAS No.: 138774-98-8

Cat. No.: VC21538878

Molecular Formula: C22H27NO5

Molecular Weight: 385,44 g/mole

* For research use only. Not for human or veterinary use.

Boc-D-MeTyr(Bzl)-OH - 138774-98-8

CAS No. 138774-98-8
Molecular Formula C22H27NO5
Molecular Weight 385,44 g/mole
IUPAC Name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid
Standard InChI InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m1/s1
Standard InChI Key FSNRGORPOYPIJC-LJQANCHMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Chemical Structure and Properties

Structural Components

Boc-D-MeTyr(Bzl)-OH consists of several key structural components, each serving a specific purpose:

The "Boc" (tert-butyloxycarbonyl) group functions as a protective group for the amino functionality. This bulky group prevents undesired reactions at the nitrogen atom during peptide synthesis, facilitating selective modification of other functional groups . The protection can be removed under acidic conditions when needed in sequential synthesis processes.

The "N-Me" designation indicates the presence of a methyl group attached to the nitrogen atom. This N-methylation significantly influences the compound's steric and electronic properties, often resulting in peptides with enhanced stability against enzymatic degradation .

The "D-Tyr" component refers to D-tyrosine, the unnatural enantiomer of the amino acid tyrosine. The D-configuration imparts specific conformational properties that can affect biological activity in resulting peptides .

The "(Bzl)" notation denotes a benzyl group protecting the phenolic hydroxyl of tyrosine. This protection enhances lipophilicity and prevents unwanted reactions of the hydroxyl group during peptide coupling .

Physical and Chemical Properties

Boc-D-MeTyr(Bzl)-OH exhibits several important physical and chemical properties that influence its handling and applications in synthetic chemistry. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Boc-D-MeTyr(Bzl)-OH

PropertyValueReference
Molecular FormulaC22H27NO5
Molecular Weight385.453 g/mol
Physical StateSolid
Density1.2±0.1 g/cm³
Boiling Point533.0±50.0°C at 760 mmHg
Flash Point276.2±30.1°C
SolubilitySlightly soluble in water
InChI1S/C22H27NO5/c1-22(2,3)28-21(26)23(4)19(20(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)/t19-/m1/s1
InChI KeyFSNRGORPOYPIJC-LJQANCHMSA-N

The compound's limited water solubility reflects its relatively lipophilic nature, attributed to both the benzyl and Boc protecting groups . This characteristic influences its handling in laboratory settings, often necessitating the use of organic solvents for dissolution and reaction.

The high boiling and flash points indicate thermal stability, which can be advantageous during certain chemical transformations requiring elevated temperatures .

Synthesis and Applications

Synthetic Approaches

The synthesis of Boc-D-MeTyr(Bzl)-OH typically involves a series of protection and modification steps starting from D-tyrosine. A general synthetic route includes:

  • O-Benzylation of D-tyrosine to protect the phenolic hydroxyl group

  • N-Methylation of the amino group

  • Boc-protection of the methylated amino group

  • Preservation of the carboxylic acid functionality

This strategic sequence ensures the selective modification of specific functional groups while maintaining the integrity of others .

For the synthesis of related peptides containing this modified amino acid, standard solid-phase peptide synthesis (SPPS) protocols can be employed. For example, in the synthesis of certain peptide analogs, Fmoc-MeTyr(OtBu)-OH can be coupled to peptide fragments, followed by Fmoc deprotection and further extension of the peptide chain .

Applications in Peptide Chemistry

Boc-D-MeTyr(Bzl)-OH serves several crucial roles in peptide chemistry and drug development:

The compound is extensively utilized in the synthesis of bioactive peptides, particularly those requiring specific conformational constraints or enhanced metabolic stability . The D-configuration and N-methylation contribute to these desirable properties in the resulting peptides.

In medicinal chemistry, peptides containing this modified amino acid have been investigated for various therapeutic applications. The structural features of Boc-D-MeTyr(Bzl)-OH can affect binding affinity and selectivity in biological systems, making it valuable for designing targeted peptide-based therapeutics .

Research has demonstrated the utility of peptides containing modified tyrosine residues in studies of opioid receptor systems. For instance, structure-activity relationship studies of peptide kappa opioid receptor ligands have incorporated modified tyrosine derivatives to enhance specificity and potency . In these applications, the precise stereochemistry and functional group protection provided by compounds like Boc-D-MeTyr(Bzl)-OH are essential for the observed biological effects.

Custom Peptide Synthesis

Boc-D-MeTyr(Bzl)-OH is commonly incorporated into custom-synthesized peptides for research purposes. Commercial peptide synthesis services offer the incorporation of this modified amino acid into peptide sequences ranging from 2 to 120 amino acids in length .

Specialized peptide synthesis companies can provide peptides containing Boc-D-MeTyr(Bzl)-OH at various purity levels suitable for different applications:

  • 80% or greater purity for tissue culture, affinity purification, or non-quantitative antibody blocking experiments

  • 90% or greater purity for in vivo studies, bioassays, or monoclonal antibody production

  • 95% or greater purity for ELISA, RIA, or enzyme substrate applications

  • 98% purity for NMR studies or chromatography standards

This range of purity options allows researchers to balance cost considerations with the requirements of specific experimental applications.

Research Findings and Studies

Table 2: Example Peptide Characterization Data from Related Research

PeptideHPLC tR (min)System 1 (% Purity)System 2 (% Purity)ESI-MS (m/z) CalculatedESI-MS (m/z) Observed
215.4>99.518.0 (>99.5)[M + 3H]³⁺ = 484.9[M + 3H]³⁺ = 484.9
[M + 2H]²⁺ = 726.9[M + 2H]²⁺ = 726.9
317.799.423.1 (>99.5)[M + 3H]³⁺ = 489.6[M + 3H]³⁺ = 489.6
[M + 2H]²⁺ = 733.9[M + 2H]²⁺ = 733.9
411.3>99.513.1 (99.4)[M + 3H]³⁺ = 444.9[M + 3H]³⁺ = 444.9

This table, adapted from research on related peptides, demonstrates the typical characterization data used to confirm the identity and purity of peptides containing modified amino acids . Such rigorous characterization is essential when working with compounds like Boc-D-MeTyr(Bzl)-OH in peptide research.

Analytical Characterization

For proper identification and quality control of Boc-D-MeTyr(Bzl)-OH and peptides containing this modified amino acid, various analytical techniques are employed:

High-Performance Liquid Chromatography (HPLC) is commonly used to assess purity, with multiple solvent systems often employed to ensure thorough characterization . The compound's retention time and peak profile provide valuable information about its purity and identity.

Mass Spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), offers precise molecular weight confirmation and can detect potential impurities or degradation products .

Infrared (IR) Spectroscopy helps confirm the presence of key functional groups, including the carbamate linkage of the Boc group, the ester bond of the benzyl protection, and the carboxylic acid moiety .

Optical rotation measurements can verify the D-configuration of the tyrosine component, with typical values being in the range of -18.5 to -13.5° (c=1 in methanol) for related compounds .

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